Piperazin-1-amine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
piperazin-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3.2ClH/c5-7-3-1-6-2-4-7;;/h6H,1-5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZACCVCWDXNPEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198287-12-5 | |
| Record name | piperazin-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways to Piperazin-1-amine (B1360318) Dihydrochloride (B599025) and Analogous Piperazine (B1678402) Core Structures
The construction of the piperazine ring is a well-documented area of organic synthesis. Several foundational strategies have been established for creating this heterocyclic motif from various acyclic precursors.
The formation of the piperazine ring through the cyclization of linear amine precursors is a cornerstone of its synthesis. One common strategy involves the intramolecular cyclization of molecules such as aminoethylethanolamine and diethylenetriamine. researchgate.net Another classical approach is the reaction of an amine with a suitable dielectrophile, such as N,N-bis(2-chloroethyl)amine hydrochloride, which undergoes cyclization to form the piperazine ring. googleapis.com Similarly, the condensation of diethanolamine (B148213) with primary alkyl amines in the presence of dehydration catalysts like alumina-nickel or Raney nickel at elevated temperatures (200-400 °C) yields N-substituted piperazines. google.com These methods, while traditional, remain valuable for their use of readily available starting materials to construct the core piperazine skeleton.
A summary of representative traditional cyclization precursors is provided below.
| Precursor 1 | Precursor 2 | Catalyst/Conditions | Product Type |
| Diethanolamine | Primary Alkyl Amine | Dehydration Catalyst (e.g., Raney Nickel), 200-400 °C | N-Alkylpiperazine |
| Amine | N,N-bis(2-chloroethyl)amine | Base, Aqueous Acetone, Heat | Substituted Piperazine |
| Diethylenetriamine | - | Catalytic Cyclodeamination | Piperazine |
| Aminoethylethanolamine | - | Intramolecular Cyclization | Piperazine |
The specific synthesis of Piperazin-1-amine involves the introduction of an amino group onto one of the nitrogen atoms of the piperazine ring. A well-established method for this transformation begins with the controlled nitrosation of piperazine. researchgate.net In this process, piperazine is treated with a solution of sodium nitrite (B80452) in a strong acidic medium, such as 6N hydrochloric acid, at low temperatures (e.g., -10 °C to 0 °C) to yield N-nitrosopiperazine. researchgate.net
The subsequent step involves the reduction of the nitroso group to a primary amine. This is typically achieved using a potent reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). researchgate.net The resulting Piperazin-1-amine is a free base. The final target compound, Piperazin-1-amine dihydrochloride, is then obtained through the formation of its dihydrochloride salt. This is accomplished by treating the free base with methanolic hydrochloric acid, which protonates both basic nitrogen atoms of the piperazine ring, leading to the precipitation of the crystalline dihydrochloride salt. googleapis.com
Reductive amination is a versatile and widely used method in the synthesis of piperazine derivatives, serving both to form the ring and to introduce substituents. mdpi.com A key strategy for ring formation is the catalytic reductive cyclization of dioximes, which can be derived from primary amines. nih.gov This process involves the hydrogenation of the dioxime intermediate over a catalyst such as Palladium on carbon (Pd/C) or Raney nickel, leading to the formation of the piperazine ring. nih.gov
Beyond ring formation, reductive amination is frequently employed to append alkyl groups to the piperazine nitrogen. This involves reacting a piperazine derivative with an aldehyde or ketone in the presence of a reducing agent. google.com Mild and selective reagents like sodium triacetoxyborohydride (B8407120) are often used for this purpose, allowing for the controlled formation of N-alkylated products. nih.gov This strategy is fundamental in the synthesis of numerous piperazine-containing pharmaceutical compounds. mdpi.comnih.gov
Condensation reactions provide another important avenue for constructing the piperazine framework. These reactions typically involve the formation of two carbon-nitrogen bonds to close the ring. A notable example is the reaction between various carbonyl compounds and amine condensation partners to generate a broad range of piperazine structures. organic-chemistry.org The cyclocondensation of amines with alcohols, often facilitated by a "borrowing hydrogen" strategy, is also an effective method. rsc.org A more specific and industrially relevant process is the synthesis of piperazine from ethanolamine (B43304), which is heated in the presence of ammonia (B1221849) at high temperatures (150–220 °C) and pressures. wikipedia.orgchemicalbook.com This process, along with the ammoniation of 1,2-dichloroethane, are major industrial routes to the parent compound. wikipedia.org
Advanced Strategies for Derivatization and Functionalization of Piperazine-1-amine Systems
Once the piperazine core is established, its derivatization is crucial for modulating its chemical and biological properties. N-alkylation and N-acylation are the most common and significant functionalization strategies.
N-Alkylation: The direct alkylation of piperazine with alkyl halides often leads to a mixture of mono- and di-substituted products, making purification difficult. google.com To achieve selective mono-alkylation, a common strategy is to use a piperazine derivative where one nitrogen is protected with a removable group, such as a tert-butoxycarbonyl (Boc) group. researchgate.net The unprotected nitrogen can then be alkylated using a base like potassium carbonate in a suitable solvent. researchgate.net Subsequent removal of the Boc group under acidic conditions yields the desired mono-alkylated piperazine. researchgate.net Besides alkyl halides, dialkyl carbonates like dimethyl carbonate (DMC) are considered environmentally benign alkylating agents. acs.org Reductive amination, as previously discussed, also serves as a powerful method for N-alkylation. nih.gov
N-Acylation: The acylation of piperazine nitrogens is a straightforward process used to introduce amide functionalities. This is typically achieved by reacting the piperazine with a carboxylic acid in the presence of a coupling agent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or by reacting it with an acyl chloride. google.comresearchgate.net For instance, N-Acetylpiperazine can be prepared via an iodine-catalyzed transamidation of acetamide (B32628) with piperazine. researchgate.net This acetylated intermediate can then be used in further synthetic steps, such as N-alkylation on the second nitrogen, followed by hydrolysis of the acetyl group to yield a mono-alkylated product. researchgate.net
A summary of common derivatization methods is presented below.
| Derivatization Type | Reagent(s) | Key Features |
| N-Alkylation | Alkyl Halide + Base | Risk of over-alkylation; often requires a protecting group for selectivity. |
| Aldehyde/Ketone + Reducing Agent (Reductive Amination) | High selectivity for mono-alkylation; versatile. | |
| Dialkyl Carbonate | Greener alternative to alkyl halides. | |
| N-Acylation | Carboxylic Acid + Coupling Agent | Forms amide bond; common in peptide chemistry. |
| Acyl Chloride | Highly reactive; often used for simple acylations. | |
| Transamidation (e.g., with Acetamide) | Useful for preparing N-acetylated intermediates. |
Regioselective Functionalization Techniques
The selective functionalization of the piperazine ring is a critical aspect of its application in medicinal chemistry and materials science. The presence of two nitrogen atoms (N1 and N4) and four carbon atoms allows for various regioselective modifications.
N-Functionalization: The differential reactivity of the two nitrogen atoms is often exploited for regioselective functionalization. In an unsubstituted piperazine, both nitrogens are secondary amines and thus have similar reactivity. However, once one nitrogen is substituted, the electronic and steric environment of the remaining nitrogen is altered, which can be used to direct the next functionalization. For instance, the introduction of an electron-withdrawing group at one nitrogen atom decreases the nucleophilicity of that nitrogen, favoring the functionalization of the other.
Common N-functionalization strategies include N-alkylation and N-arylation. N-alkylation can be achieved through nucleophilic substitution with alkyl halides or reductive amination. nih.gov N-arylation is often accomplished using cross-coupling reactions, which are discussed in more detail in section 2.2.4.
C-H Functionalization: Direct functionalization of the C-H bonds of the piperazine ring offers a more atom-economical approach to introducing substituents. Recent advances have focused on photoredox catalysis and directed metalation. For example, photoredox-mediated C–H arylation and vinylation of N-Boc protected piperazines have been reported. beilstein-journals.orgencyclopedia.pub These methods often proceed via the formation of an α-amino radical intermediate. encyclopedia.pubmdpi.com
Another powerful technique is direct C-H lithiation. The use of a directing group, such as an N-Boc group, allows for regioselective deprotonation at the adjacent carbon atom using a strong base like sec-butyllithium, followed by quenching with an electrophile. beilstein-journals.orgmdpi.com This method provides access to α-functionalized piperazines. mdpi.com
Multi-Component Reactions (MCRs) for Complex Derivative Synthesis
Multi-component reactions (MCRs) are powerful tools for the synthesis of complex molecules in a single step from three or more starting materials, offering high efficiency and molecular diversity. The Ugi reaction, a well-known MCR, has been successfully employed for the synthesis of highly substituted piperazine derivatives. nih.govthieme-connect.comthieme-connect.com
In a typical Ugi four-component reaction (U-4CR) for piperazine synthesis, an N-alkylethylenediamine, a carboxylic acid, an isocyanide, and a carbonyl compound are combined to generate a piperazine-2-carboxamide (B1304950) scaffold. thieme-connect.com This approach allows for the introduction of multiple points of diversity in a single synthetic operation. A key advantage of this method is the ability to generate complex and diverse libraries of piperazine-based compounds for drug discovery. nih.gov
The split-Ugi reaction is another variation that has been utilized to create piperazine-based dopamine (B1211576) receptor ligands. nih.gov Furthermore, sequential Ugi reaction/cyclization strategies have been developed to produce various piperazine-based scaffolds. nih.gov The products of these MCRs can often be further modified through post-Ugi transformations to enhance their structural complexity. nih.gov
Below is an interactive data table summarizing examples of MCRs used for piperazine synthesis:
| MCR Type | Reactants | Key Product Scaffold | Reference |
| Ugi Four-Component Reaction | N-alkylethylenediamine, carboxylic acid, isocyanide, chloroacetaldehyde | Piperazine-2-carboxamide | thieme-connect.com |
| Split-Ugi Reaction | Piperazine, formaldehyde, aromatic isocyanide, indole-2-carboxylic acid | 1,4-Disubstituted piperazine | nih.gov |
| Ugi Reaction/Cyclization | α-amino acid-derived aldehydes and α-isocyanoacetates | Piperazine-based peptidomimetics | nih.gov |
| Tetrazole Ugi Reaction | 2-haloamine, α-hydroxy oxo-component, isocyanide, NaN3 | Tetrazole-substituted piperazines | acs.org |
Cross-Coupling Reactions in Piperazine Functionalization
Cross-coupling reactions are indispensable tools for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, and they play a pivotal role in the functionalization of the piperazine scaffold, particularly for N-arylation.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of N-arylpiperazines. nih.govwikipedia.org This reaction involves the coupling of an aryl halide or triflate with a piperazine derivative in the presence of a palladium catalyst and a suitable ligand. nih.govresearchgate.net The choice of ligand is crucial for the success of the reaction and several generations of phosphine-based ligands have been developed to improve the efficiency and scope of this transformation. wikipedia.org The Buchwald-Hartwig amination is widely used in the pharmaceutical industry for the synthesis of piperazine-containing drugs. nih.govresearchgate.net
Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation , also provide a viable route to N-arylpiperazines, although they often require harsher reaction conditions compared to their palladium-catalyzed counterparts. nih.gov More recent developments have led to milder copper-catalyzed methods for the N-arylation of piperazines. researchgate.net
In addition to N-arylation, other cross-coupling reactions can be employed for further functionalization. For instance, after initial N-arylation, the aryl group itself can be further modified using reactions like the Suzuki or Sonogashira couplings, provided it bears a suitable functional group. nih.gov
The following table provides an overview of common cross-coupling reactions used in piperazine functionalization:
| Reaction Name | Catalyst System | Coupling Partners | Bond Formed | Reference |
| Buchwald-Hartwig Amination | Palladium / Phosphine ligand | Aryl halide/triflate + Piperazine | Aryl C-N | nih.govwikipedia.orgresearchgate.net |
| Ullmann Condensation | Copper | Aryl halide + Piperazine | Aryl C-N | nih.gov |
| Suzuki Coupling | Palladium / Ligand | Aryl boronic acid/ester + Aryl halide | Aryl C-C | nih.gov |
| Sonogashira Coupling | Palladium/Copper / Ligand | Terminal alkyne + Aryl halide | Aryl C-C (alkyne) | nih.gov |
Mechanistic Elucidation of this compound Reactivity
Nucleophilic Character and Proton Transfer Equilibria
The reactivity of piperazine and its derivatives is fundamentally governed by the nucleophilic character of the nitrogen atoms and the proton transfer equilibria in solution. As a diamine, piperazine can accept two protons, and its basicity is described by two pKa values.
The pKa values for piperazine at 25°C (298 K) are approximately 9.73 for the first protonation and 5.35 for the second. wikipedia.orguregina.caresearchgate.net These values indicate that piperazine is a moderately weak base. slideshare.net The pH of a 10% aqueous solution of piperazine is in the range of 10.8-11.8. wikipedia.orgslideshare.net The difference between the two pKa values is significant, meaning that at a given pH, the concentrations of the unprotonated, monoprotonated, and diprotonated species will vary.
The nucleophilicity of the nitrogen atoms is directly related to their protonation state. The unprotonated form of piperazine is the most nucleophilic species. As the pH of the solution decreases and the piperazine becomes protonated, its nucleophilicity decreases significantly. This pH-dependent nucleophilicity is a key factor in controlling the reactivity of piperazine in chemical reactions. For example, in N-alkylation or N-acylation reactions, it is often necessary to use a base to deprotonate the piperazine and enhance its nucleophilicity.
The following table presents the pKa values of piperazine at different temperatures:
| Temperature (K) | pKa1 | pKa2 | Reference |
| 298 | 9.73 | 5.35 | uregina.ca |
| 303 | 9.66 | 5.27 | uregina.ca |
| 313 | 9.39 | 5.02 | uregina.ca |
| 323 | 9.17 | 4.93 | uregina.ca |
Data is presented for the dissociation of the protonated species.
Oxidation and Reduction Pathways
The piperazine ring can undergo both oxidation and reduction reactions, leading to a variety of derivatives.
Oxidation: The oxidation of piperazines can occur at both the nitrogen and carbon atoms. The oxidation of the nitrogen atoms can lead to the formation of N-oxides or, under more vigorous conditions, ring-opening products. The carbon atoms adjacent to the nitrogen atoms are also susceptible to oxidation. For example, the oxidation of 1,4-dibenzylpiperazine (B181160) with RuO4 can lead to the formation of various oxygenated derivatives through attack at both the endocyclic and exocyclic C-H bonds. researchgate.net
In the context of carbon capture technologies, where aqueous piperazine solutions are used, oxidative degradation is a significant concern. utexas.eduutexas.edu The oxidation products can include piperazinol, piperazinone, and ethylenediamine, with ammonia and formate (B1220265) as final decomposition products. utexas.edu The presence of metal ions, such as copper (Cu2+), can catalyze the oxidation of piperazine. utexas.edu Atmospheric oxidation of piperazine initiated by hydroxyl radicals has also been studied, with the formation of cyclic imines and amides as major products. acs.orgacs.org
Reduction: The piperazine ring is generally stable to reduction under typical catalytic hydrogenation conditions. However, the reduction of pyrazine (B50134) derivatives provides a common and effective method for the synthesis of piperazines. wikipedia.orgacs.orgrsc.org For instance, pyrazines can be reduced to piperazines using sodium in ethanol. wikipedia.org Asymmetric hydrogenation of activated pyrazines or pyrazin-2-ols, often catalyzed by transition metals like iridium or palladium, can provide access to chiral piperazines and piperazin-2-ones, respectively. acs.orgacs.orgrsc.org
Stereochemical Considerations in Derivatization
The introduction of stereocenters into the piperazine ring has a profound impact on its biological activity and its utility as a chiral ligand or catalyst. Consequently, the stereoselective synthesis of piperazine derivatives is an area of active research.
When a substituent is introduced at a carbon atom of the piperazine ring, a stereocenter is created. The synthesis of enantiomerically pure substituted piperazines often starts from chiral precursors, such as α-amino acids. rsc.orgnih.gov For example, a synthetic route to orthogonally protected, enantiomerically pure 2-substituted piperazines has been developed starting from α-amino acids. rsc.org
Diastereoselectivity is also a key consideration when introducing a second substituent onto a monosubstituted piperazine ring. The existing stereocenter can direct the stereochemical outcome of the subsequent reaction. For instance, the asymmetric lithiation-substitution of N-Boc piperazines bearing a chiral α-methylbenzyl group can proceed with high diastereoselectivity. mdpi.com
Various asymmetric synthetic strategies have been developed to access chiral piperazines, including:
Asymmetric hydrogenation: Iridium-catalyzed asymmetric hydrogenation of activated pyrazines has been shown to produce chiral piperazines with high enantiomeric excess. acs.orgacs.org Similarly, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols yields chiral piperazin-2-ones. rsc.orgdicp.ac.cn
Kinetic resolution: Enzymatic or chemical kinetic resolution can be used to separate enantiomers of a racemic piperazine derivative.
Diastereoselective synthesis: As mentioned, using chiral auxiliaries or substrates can control the stereochemistry of newly formed stereocenters. mdpi.com
The stereochemical configuration of piperazine derivatives is crucial for their interaction with biological targets, as different stereoisomers can exhibit vastly different pharmacological profiles.
Catalytic Approaches in Piperazine-Based Compound Synthesis
The construction of the piperazine ring and its derivatives is often accomplished through catalytic routes that offer advantages in terms of yield, purity, and stereochemical control. Various catalytic systems have been developed, ranging from heterogeneous and metal-free catalysts to those enabling asymmetric synthesis.
Heterogeneous Catalysis for Enhanced Reactivity
Heterogeneous catalysts are instrumental in the synthesis of piperazine, offering simplified product purification and catalyst recycling. These catalysts, often involving metals supported on solid materials, facilitate key reactions such as cyclization and hydrogenation.
A review of piperazine synthesis methods highlights intramolecular and intermolecular cyclization as two main catalytic processes. researchgate.net For large-scale production, continuous vapor-gas phase processes using heterogeneous catalysts are often recommended. researchgate.net One approach involves the catalytic cyclocondensation of ethanolamine in the presence of ammonia. chemicalbook.com Another method is the reductive cyclization of dioximes to form piperazines. In this process, a 5%-Pd/C catalyst has been used for the hydrogenation of dioximes to yield the corresponding piperazine derivatives. nih.gov For instance, the hydrogenation of a model dialdooxime with a 5%-Pd/C catalyst at 40 bar H₂ and 50 °C resulted in a 44% yield of the desired piperazine. nih.gov The use of Raney nickel has also been explored in these reductive cyclizations. nih.gov
Silica-supported piperazine (KG-60-piperazine) has been demonstrated as an efficient and mild basic heterogeneous catalyst in three-component reactions for the synthesis of 2-amino-2H-chromenes. researchgate.net
Table 1: Examples of Heterogeneous Catalysis in Piperazine Synthesis
| Starting Material | Catalyst | Reaction Type | Product | Yield | Reference |
|---|---|---|---|---|---|
| Dialdooxime | 5%-Pd/C | Reductive Cyclization | Piperazine derivative | 44% | nih.gov |
| Dioxime | Raney Nickel | Reductive Cyclization | Piperazine derivative | - | nih.gov |
Metal-Free Catalytic Systems in Piperazine Ring Construction
The development of metal-free catalytic systems for the synthesis of N-heterocyclic frameworks, including piperazines, is a growing area of interest due to the potential for reduced cost and toxicity. rsc.org These systems often utilize organic molecules as catalysts.
One notable metal-free approach involves the use of organic photoredox catalysis. organic-chemistry.orgmdpi.com For instance, the reaction of carbonyl and amine condensation partners can produce a wide range of piperazines in good yields. This method is operationally simple, proceeding through a direct substrate oxidation followed by a 6-endo-trig radical cyclization with an in situ generated imine. organic-chemistry.org The organic photocatalyst carbazolyl dicyanobenzene (4CzIPN) has shown high efficiency in a photoredox CarboxyLic Amine Protocol (CLAP) for the synthesis of C2-substituted piperazines. mdpi.com This process involves a decarboxylative cyclization between various aldehydes and an amino-acid-derived diamine. mdpi.com
These metal-free methods offer a valuable alternative to traditional metal-catalyzed reactions, expanding the toolkit for the synthesis of piperazine-containing molecules. rsc.org
Asymmetric Synthesis and Enantioselective Methodologies
The synthesis of chiral piperazine derivatives is of significant importance as the stereochemistry of these molecules can dramatically influence their biological activity. thieme-connect.comthieme-connect.com Asymmetric synthesis and enantioselective methodologies provide routes to enantiomerically enriched piperazine structures.
One approach involves the use of chiral auxiliaries. For example, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been achieved starting from R-(–)-phenylglycinol as a chiral auxiliary. nih.gov Another strategy employs chiral aziridinyl compounds as precursors for the asymmetric synthesis of 2,3,5-trisubstituted piperazine derivatives. thieme-connect.comthieme-connect.com This method involves the reduction of aziridine-fused bicyclic imines with sodium borohydride (B1222165) to produce highly functionalized chiral piperazines. thieme-connect.com
Catalytic asymmetric methods are also prevalent. A palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones allows for the synthesis of highly enantioenriched tertiary piperazin-2-ones. nih.govnih.gov These can then be deprotected and reduced to afford the corresponding tertiary piperazines. nih.govnih.gov This method utilizes palladium catalysts derived from Pd₂(pmdba)₃ and electron-deficient PHOX ligands. nih.gov Furthermore, a highly diastereoselective intramolecular palladium-catalyzed hydroamination reaction has been employed as a key step in the synthesis of 2,6-disubstituted piperazines. nih.gov
Iridium-based photocatalysts have also been utilized for the synthesis of 2-substituted piperazines. nih.gov Additionally, the Staudinger reaction has been used in the asymmetric synthesis of 4-formyl-1-(2- and 3-haloalkyl)azetidin-2-ones, which are precursors for enantiomerically enriched piperazine annulated β-lactam derivatives. organic-chemistry.org
Table 2: Enantioselective Methodologies for Piperazine Derivative Synthesis
| Method | Catalyst/Auxiliary | Key Transformation | Product Type | Reference |
|---|---|---|---|---|
| Chiral Auxiliary | R-(–)-phenylglycinol | - | (R)-(+)-2-methylpiperazine | nih.gov |
| Chiral Precursor | Chiral aziridinyl ketones | Reduction of bicyclic imines | 2,3,5-trisubstituted piperazines | thieme-connect.comthieme-connect.com |
| Catalytic Asymmetric Allylic Alkylation | Pd₂(pmdba)₃ / PHOX ligands | Decarboxylative allylic alkylation | α-tertiary piperazin-2-ones | nih.gov |
Role As a Versatile Building Block in Complex Chemical Architectures
Applications in Heterocyclic Synthesis beyond Piperazine (B1678402) Itself
The utility of piperazine-based synthons extends far beyond the simple incorporation of the piperazine ring. They serve as pivotal starting materials or intermediates in the generation of more complex heterocyclic systems, including fused and spirocyclic compounds.
The piperazine scaffold is integral to the synthesis of complex spirofused heterocycles. A notable example is the development of a new series of potent and selective histamine-3 receptor (H3R) antagonists built upon an azaspiro[2.5]octane carboxamide scaffold. nih.gov In this research, modifications to the spirofused piperazine amides were well-tolerated, leading to the identification of nanomolar-potent compounds. nih.gov This demonstrates the role of the piperazine moiety in creating the three-dimensional complexity characteristic of spiro compounds, which are valuable in drug discovery. nih.gov
Piperazin-1-amine (B1360318) is a key component in the construction of a multitude of heterocyclic frameworks. acs.orgmdpi.com The piperazine ring is one of the most prevalent scaffolds found in FDA-approved drugs, highlighting its importance in medicinal chemistry. mdpi.com A general synthetic approach has been developed to construct polysubstituted piperazines from primary amines, which can be used to modify bioactive molecules and generate potentially potent new derivatives. mdpi.com
Research has demonstrated the synthesis of various piperazine-tethered heterocyclic hybrids. researchgate.net For instance, a series of indolin-2-one derivatives were synthesized featuring a 4-phenylpiperazine-1-carbothiohydrazide moiety, which showed significant antiproliferative activity. nih.gov Similarly, new chromone–butenafine hybrids were created by introducing a piperazine ring to modify the side chains of the parent compounds, aiming to enhance their biological activity profiles. mdpi.com This strategic incorporation of the piperazine unit allows for the modulation of physicochemical properties and the exploration of new chemical space. encyclopedia.pub
Contribution to Polyamine and Advanced Scaffold Synthesis
The structural features of piperazine derivatives are particularly advantageous in the synthesis of complex polyamines and other advanced molecular scaffolds designed for specific functions.
Researchers have rationally designed and synthesized novel piperazine-based compounds characterized as rigid-rod-like polyamines. acs.orgnih.gov These structures, which incorporate one or two piperidine (B6355638) moieties, were developed using an elongation strategy based on the 2,3,5,6-tetrahydropyrazine scaffold via direct reductive amination. acs.orgnih.gov The synthesis involved the selective protection of commercially available 2-(piperazin-1-yl)ethanamine, followed by a reaction with N-methyl-4-piperidone using a mild reducing agent. acs.orgnih.gov The rigid, linear structure of these polyamines is a key design feature, confirmed by NMR conformational analysis and X-ray diffraction data. acs.orgnih.gov This structural rigidity is crucial for their intended application in creating specific molecular architectures for delivery systems. nih.gov
Piperazine-based building blocks are instrumental in creating chemically conjugated systems for advanced applications, such as targeted drug delivery. nih.gov The aforementioned rigid-rod-like polyamines were functionalized with thiol-reactive linkers, such as maleimide (B117702) and fluorobenzenesulfonamide, to facilitate their chemoselective conjugation to other molecules. acs.orgnih.gov
In a specific application, these polyamine-linker conjugates were attached to topologically selected cysteine residues located inside the cavity of a "humanized" chimeric Archaeal ferritin (HumAfFt). nih.gov This created a sophisticated delivery system where the cationic piperazine-based compounds within the ferritin shell could electrostatically interact with and entrap siRNA duplexes. acs.orgnih.gov Furthermore, solid-phase synthesis methodologies have been employed using piperazine and piperidine building blocks to create novel analogues of complex natural products like wasp polyamine toxins (philanthotoxins). nih.gov
Integration into Supramolecular Structures and Crystal Design
The ability of the piperazine moiety to participate in non-covalent interactions makes it a valuable component in crystal engineering and the design of supramolecular assemblies. The nitrogen atoms in the ring can act as hydrogen bond acceptors, while protons on the ring or its substituents can act as donors.
Detailed crystallographic studies of 4-(4-nitrophenyl)piperazin-1-ium salts reveal how these molecules organize in the solid state. nih.gov The cations and anions are linked through strong N—H⋯O and O—H⋯O hydrogen bonds, forming chains and, with the inclusion of water molecules, complex three-dimensional supramolecular architectures. nih.gov Similarly, X-ray diffraction analysis of the synthesized rigid-rod-like polyamines showed a notable supramolecular self-assembly in the crystal lattice, where individual molecules are stabilized by forming numerous hydrogen bonds with water molecules. acs.orgnih.gov This predictable participation in hydrogen bonding networks allows for the rational design of crystals with specific packing motifs and properties.
: Precursor Chemistry for Specialty Chemicals and Reagents
Piperazin-1-amine dihydrochloride (B599025) serves as a critical starting material and intermediate in the synthesis of a wide array of specialty chemicals and reagents. Its unique structure, featuring a reactive primary amine group attached to the piperazine ring, allows for diverse chemical modifications, making it a valuable building block in organic synthesis. The piperazine moiety itself is a common scaffold in many bioactive compounds, and introducing the N-amino group provides a key handle for constructing more complex molecular architectures.
The utility of piperazin-1-amine and its derivatives extends to the creation of pharmacologically active compounds and specialized reagents for various applications. Researchers leverage its reactivity to build molecules with desired therapeutic properties or specific functionalities.
One significant application is in the development of novel therapeutic agents. For instance, derivatives containing the N-(amino)piperazine moiety have been incorporated into the structure of benzothiazinones to create potent agents against Mycobacterium tuberculosis. nih.govresearchgate.net In these syntheses, the piperazine derivative acts as a key side chain, which is crucial for the biological activity of the final compound. researchgate.net The synthesis often involves coupling the piperazine unit with a core structure, demonstrating its role as a modular building block.
Furthermore, piperazine derivatives are fundamental in the synthesis of compounds with antimicrobial properties. nih.gov The N-amino piperazine structure can be functionalized through reactions like N-alkylation or N-arylation to produce a library of compounds for screening against various pathogens. nih.govresearchgate.net The synthesis of monosubstituted piperazines is a field of high interest due to their prevalence in pharmaceuticals, though it can present challenges, reinforcing the demand for versatile intermediates like piperazin-1-amine dihydrochloride. mdpi.comwikipedia.org
The compound also serves as a precursor for creating sophisticated polyamine structures used in advanced applications like drug delivery systems. For example, piperazine-based compounds have been designed and synthesized for conjugating to proteins like ferritin to deliver siRNA into cancer cells. acs.orgnih.gov These complex syntheses often begin with a piperazine-containing starting material, which is elongated and functionalized through multi-step reactions, such as reductive amination and protection/deprotection sequences. acs.orgnih.gov
The following tables detail specific research findings on the use of piperazine derivatives as precursors in chemical synthesis.
Table 1: Synthesis of Benzothiazinone Derivatives
| Starting Material | Reagent(s) | Key Transformation | Resulting Compound Class | Research Focus | Reference |
| N-(amino)piperazine moiety | Benzothiazinone (BTZ) core | Coupling of the piperazine side chain to the C-2 position of the BTZ core. | N-(amino)piperazinyl benzothiazinone derivatives | Development of new anti-tuberculosis (anti-TB) agents with high efficacy against drug-sensitive and multidrug-resistant strains. | nih.govresearchgate.net |
Table 2: Synthesis of Polyamines for siRNA Delivery
| Starting Material | Reaction Type | Key Reagents | Intermediate Product | Final Product Application | Reference |
| 2-(piperazin-1-yl)ethanamine | Protection & Reductive Amination | Ethyl trifluoroacetate, N-methyl-4-piperidone, Sodium triacetoxyborohydride (B8407120) | 2,2,2-trifluoro-N-(2-(piperazin-1-yl)ethyl)acetamide | Synthesis of polyamine (PA2) for conjugation to a protein delivery system. | acs.orgnih.gov |
| N-methyl-4-piperidone | Iterative Reductive Amination & Deprotection | 1,4-dioxa-8-azaspiro[4.5]decane, HCl, Protected piperazine derivative | Di-piperidine compound | Synthesis of a more complex polyamine (PA3) for enhanced delivery capabilities. | acs.orgnih.gov |
Table 3: General Synthesis of Substituted Piperazine Derivatives
| Starting Material | Reaction Type | Reagents/Conditions | Resulting Compound Class | Application | Reference |
| Piperazine | N-alkylation / N-arylation | Alkyl halides, Aryl halides | N-alkyl and N-aryl piperazine derivatives | Antimicrobial agents | nih.gov |
| Piperazine | Acylation | p-Aminobenzoic acid (PABA) hydrochloride | Amide derivative of PABA | Antimicrobial agents | researchgate.net |
| a-[N,N-bis(2-chloroethyl)-amino]acetanilide hydrochloride | Cyclization/Condensation | 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]amine, Triethylamine | Substituted piperazine dihydrochloride | Cardiovascular agents | googleapis.com |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Characterization of Electronic Structure and Reactivity Profiles
No specific studies providing a quantum chemical characterization for Piperazin-1-amine (B1360318) dihydrochloride (B599025) were identified. Therefore, data for the following subsections is unavailable.
Frontier Molecular Orbital (FMO) Analysis
There are no published values for the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO energy gap for Piperazin-1-amine dihydrochloride.
Chemical Hardness, Softness, and Electrophilicity Indices
Calculated values for chemical hardness, softness, electrophilicity, or other global reactivity descriptors for this compound are not available in published literature.
Local Electronic Temperature of Atoms in Molecules (LT-AIMs) for Reactive Site Identification
No studies utilizing LT-AIMs to identify reactive sites on the this compound molecule were found.
Prediction of Spectroscopic Properties and Conformational Analysis
Computational predictions of spectroscopic properties and detailed conformational analyses for this compound are not available in the searched scientific literature.
NMR Chemical Shift Predictions
There are no published studies containing theoretically predicted 1H or 13C NMR chemical shifts for this compound.
Vibrational and Electronic Spectroscopy Simulations
Simulated Infrared (IR), Raman, or UV-Visible spectra for this compound have not been reported in the available literature.
Mechanistic Elucidation of Chemical Reactions through Computational Modeling
Computational studies serve as a powerful tool for unraveling the intricate mechanisms of chemical reactions involving piperazine (B1678402) and its derivatives. acs.orgacs.org These theoretical approaches are particularly valuable for identifying transient species and understanding complex reaction pathways that are difficult to probe experimentally. acs.orgresearchgate.net By modeling reactions at a molecular level, researchers can deduce logical and computationally viable mechanisms that are consistent with experimental observations. acs.orgacs.org This is especially crucial in complex processes like amine degradation, where a vast number of species and multiple degradation paths exist. acs.orgacs.org Computational methods can validate proposed mechanisms by calculating activation parameters; large calculated barriers can confirm that certain reactions are not experimentally viable, thereby reinforcing the accuracy of the chosen computational model. acs.orgacs.org
Studies on piperazine degradation, for instance, have utilized computational chemistry to rationalize the formation of various experimentally observed products. acs.org These investigations focus on identifying viable reaction routes, which helps to validate the computational methods used and provides a solid foundation for further, more expansive work. acs.orgacs.org The degradation of amines can be broadly categorized into thermal and oxidative degradation, both of which are important to study computationally to build a comprehensive mechanistic understanding. acs.orgresearchgate.net
Transition State Theory (TST) is a fundamental concept used to explain the rates of elementary chemical reactions. wikipedia.org It posits a quasi-equilibrium between reactants and an activated complex, which is the molecular configuration at the saddle point of a potential energy surface, known as the transition state. wikipedia.orglibretexts.org The rate of the reaction is then determined by the frequency at which this activated complex converts into products. wikipedia.orglibretexts.org TST provides a framework for calculating key thermodynamic parameters of activation, such as the standard enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs energy (ΔG‡), which are derived from experimentally determined rate constants. wikipedia.org
The core of TST is the Eyring equation, which expresses the rate constant (k) in terms of these activation parameters. wikipedia.orglibretexts.org k = (κ * k_B * T / h) * e^(-ΔG‡ / RT) where:
k is the rate constant
κ is the transmission coefficient (often assumed to be 1) libretexts.org
k_B is the Boltzmann constant
T is the absolute temperature
h is the Planck constant
R is the gas constant
ΔG‡ is the Gibbs free energy of activation
Computational chemistry allows for the direct calculation of these parameters by mapping the potential energy surface of a reaction. libretexts.orguleth.ca By locating the transition state structure and calculating its energy relative to the reactants, the activation energy can be determined. uleth.ca This approach has been applied to study the kinetics of reactions involving piperazine, such as its thermal degradation. acs.org For example, computational studies on piperazine degradation investigate the nucleophilic attack of a piperazine molecule on a protonated piperazine (H+PZ), which is believed to be the initiating step. acs.org Calculating the energy barrier for this and subsequent SN2 substitution reactions helps in understanding the rates at which various degradation products are formed. researchgate.netacs.org
Computational modeling is instrumental in charting the energy landscapes of complex chemical transformations. By calculating the Gibbs free energy for various reaction pathways, researchers can determine the stability of degradation products and verify proposed mechanisms. researchgate.net An energy profile, or reaction coordinate diagram, plots the energy of the system against the progress of the reaction, highlighting reactants, products, intermediates, and crucial transition states. libretexts.orglibretexts.org
For piperazine systems, particularly in the context of CO2 capture and degradation, computational studies have been employed to map out these energy profiles. acs.orgrsc.org In the reaction of piperazine with CO2, first-principles assessments are used to determine the relative roles and stability of key intermediates like piperazine carbamate (B1207046) (PZCOO−) and protonated piperazine (PZH+). rsc.org Such studies have shown that PZCOO− can react directly with another CO2 molecule, but the resulting dicarbamate (COO−PZCOO−) is unlikely to be in thermodynamic equilibrium, suggesting its formation is kinetically driven, possibly at a surface. rsc.org
Furthermore, computational investigations into piperazine degradation have detailed the mechanistic steps leading to the formation of various products. researchgate.net These studies construct energy profiles for both thermal and oxidative degradation pathways, helping to identify the most favorable routes. acs.orgresearchgate.net For example, the thermal degradation of 8 m piperazine with CO2 at 150 °C has a calculated first-order rate constant of 6.12 × 10⁻⁹ s⁻¹, with an activation energy of 183.5 kJ/mol, values derived from understanding the underlying energy profiles of the degradation reactions. utexas.edu
Computational Design Principles for Novel Piperazine-Based Derivatives
Computational methods are increasingly vital in the rational design of new materials, allowing for the prediction of properties and the acceleration of discovery. mit.edumpie.de In the context of piperazine, computational design principles are applied to create novel derivatives for specific applications, ranging from molecular recognition to materials science. nih.govudayton.edu By using computers to simulate molecular structure and interactions, researchers can screen virtual libraries of compounds and prioritize the synthesis of the most promising candidates, saving significant time and resources. mit.edunih.gov
Computational techniques like molecular docking are used to predict how a ligand (a small molecule) binds to a larger receptor molecule. nih.govnih.gov This involves predicting the preferred orientation of the ligand in the binding site and estimating the strength of the interaction. researchgate.net For piperazine-based derivatives, these studies focus on understanding the key chemical interactions—such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts—that stabilize the ligand-receptor complex. nih.govresearchgate.net
For instance, in designing piperazine derivatives, ab initio methods like B3LYP can be used to determine the electrostatic potentials of the molecules. researchgate.net This helps in estimating the electrostatic contribution to the stability of the complex. researchgate.net Molecular dynamics (MD) simulations can further refine these predictions by modeling the dynamic behavior of the ligand within the binding site over time, revealing the stability of the binding pose and the frequency of specific interactions with key residues. nih.govacs.org These computational workflows, often validated by comparing calculated results with known experimental data, provide detailed insights at the molecular level, guiding the design of new derivatives with optimized binding characteristics. nih.govnih.gov The design process might involve modifying the piperazine scaffold with different functional groups to enhance specific chemical interactions, thereby improving binding affinity. nih.govnih.gov
Computational chemistry is a key tool in designing and screening materials for specific functions, such as carbon dioxide capture. mpie.dewur.nl Piperazine and its derivatives are highly studied solvents for post-combustion CO2 capture due to their high absorption rates and capacity. rsc.orgwur.nlresearchgate.net Quantum chemical methods are employed to investigate how modifying the piperazine structure affects its performance. wur.nl
For example, studies have used methods like B3LYP and M11L coupled with a solvation model (SMD) to investigate the electronic and steric effects of substituting various functional groups (e.g., -CH3, -CH2OH, -CN) onto the piperazine ring. wur.nl These calculations can predict key properties like the acid dissociation constant (pKa) and the stability of the carbamate formed upon reaction with CO2. wur.nl A lower carbamate stability is desirable as it reduces the energy required to regenerate the solvent. wur.nl Research indicates that substituting electron-donating groups like -CH3 or -CH2OH on the 2- and 5-positions of the piperazine ring can positively impact CO2 absorption capacity by decreasing carbamate stability. wur.nl
Furthermore, first-principles calculations help elucidate the reaction mechanisms of CO2 capture in aqueous piperazine solutions. rsc.org These models can assess the thermodynamics and kinetics of various reaction steps, such as carbamate formation and deprotonation. acs.orgrsc.org This fundamental understanding is critical for developing more efficient and stable amine solvents for industrial CO2 scrubbing processes. researchgate.netrsc.org
Emerging Research Avenues and Future Perspectives
Design and Synthesis of Piperazine-Based Ligands for Catalysis
The piperazine (B1678402) ring is a privileged structure in the development of ligands for catalysis due to its unique conformational properties and the ability to introduce various substituents on its nitrogen atoms. rsc.org This allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes, influencing their catalytic activity and selectivity. rsc.orgbiointerfaceresearch.com
Chiral Ligand Development
The development of chiral ligands is crucial for asymmetric catalysis, a field that aims to produce enantiomerically pure compounds. For a long time, C2-symmetric ligands were predominant in this area. nih.gov However, non-symmetrical P,N-ligands have gained attention and have often shown superior performance in various metal-catalyzed reactions. nih.gov
A notable advancement in this area is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides a pathway to chiral disubstituted piperazin-2-ones with high diastereoselectivities and enantioselectivities. These products can be subsequently converted to chiral piperazines without losing their optical purity, highlighting the potential of this method for creating novel chiral ligands. rsc.org
Organocatalysis and Metal-Organic Framework (MOF) Ligands
Piperazine-based compounds are not only used in metal-based catalysis but also show promise in organocatalysis and as components of Metal-Organic Frameworks (MOFs). rsc.org MOFs are crystalline materials with a porous structure, making them suitable for applications in gas storage and separation. researchgate.net
The synthesis of piperazine derivatives and their metal complexes is an active area of research, with applications in both catalysis and the creation of MOFs. rsc.org For instance, a series of entangled MOFs have been constructed using a flexible dipyridyl piperazine ligand and a rigid dicarboxylate, demonstrating the versatility of piperazine derivatives in creating complex, functional materials. rsc.org Furthermore, a piperazine-functionalized MOF, NJU-Bai 19, has demonstrated a significantly high methane (B114726) storage capacity. researchgate.netrsc.org The functionalization of γCD-MOF with piperazine has also been explored for CO2 adsorption. researchgate.net
Exploration in Materials Science and Engineering
The unique properties of piperazine and its derivatives make them valuable in various materials science and engineering applications, including CO2 capture, polymer synthesis, and corrosion inhibition.
CO2 Capture Technologies and Sorbent Development
Aqueous piperazine solutions are considered a promising technology for post-combustion CO2 capture from sources like coal-fired power plants. utexas.edunationalcarboncapturecenter.com Concentrated piperazine has shown to be a more effective solvent for CO2 capture than the benchmark monoethanolamine (MEA), boasting a higher rate of CO2 absorption and greater capacity. researchgate.net
Research in this area focuses on several key aspects:
Absorber Performance: Rigorous rate-based models are being developed to understand and optimize the performance of absorbers using aqueous piperazine. utexas.edursc.org
Solvent Blends: Blending piperazine with other amines, such as 4-hydroxy-1-methylpiperidine (HMPD), can overcome issues like solid precipitation and lead to improved CO2 cyclic capacity and absorption rates. researchgate.netgoogle.com
Sorbent Development: Piperazine-modified activated carbon has been investigated as a novel adsorbent for CO2 capture, showing improved adsorption capacity compared to unmodified activated carbon. nih.gov
Degradation Studies: The thermal and oxidative degradation of piperazine is a critical factor for its long-term use. Studies have identified the degradation products and investigated the catalytic effects of various metals. utexas.edu
The following table summarizes the performance of different piperazine-based solvent systems for CO2 capture:
| Solvent System | Key Findings | Reference |
| Concentrated Aqueous Piperazine (PZ) | Higher CO2 absorption rate and capacity than MEA. | researchgate.net |
| 8 m PZ | Investigated for thermal and oxidative degradation. | utexas.edu |
| 2 m PZ/3 m HMPD | Improved CO2 cyclic capacity and solid solubility compared to 5 m PZ. | researchgate.net |
| PZ blended with MEA, DIPA, TEA, AMP, DETA | PZ + DIPA identified as a preferred mixed solvent. | mdpi.com |
Polymeric Materials and Crystal Engineering
The piperazine moiety is a valuable building block in the synthesis of various polymeric materials and in the field of crystal engineering.
Polymeric Materials: Piperazine and its derivatives are used in the synthesis of antimicrobial polymers. nih.gov For instance, a piperazine polymer synthesized from piperazine and ethylenediaminetetraacetic dianhydride has demonstrated significant antimicrobial activity. nih.gov Furthermore, piperazine-based metallopolymers are being developed for bioengineering applications. udayton.edu Piperazine has also been used as a water-soluble cross-linking and solubilizing agent in the synthesis of polyimide aerogels, enhancing their mechanical properties. acs.org
Crystal Engineering: The predictable hydrogen bonding and conformational preferences of piperazinediones make them excellent candidates for crystal engineering. acs.orgnih.gov By designing molecules with specific recognition elements, it is possible to create self-assembling structures with desired properties, such as liquid crystallinity. nih.gov The flexible nature of some piperazine-derived ligands allows for the construction of dynamic coordination polymer materials. acs.org
Corrosion Inhibition Studies with Piperazine-Based Compounds
Piperazine and its derivatives have demonstrated significant potential as corrosion inhibitors for various metals, particularly mild steel and copper, in acidic environments. benthamopenarchives.comijcrcps.comresearchgate.net Their effectiveness is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that inhibits the corrosion process. benthamopenarchives.comijcrcps.com
Key findings from corrosion inhibition studies include:
Inhibition Efficiency: Piperazine derivatives have shown high inhibition efficiencies, often exceeding 90%, for mild steel in hydrochloric acid solutions. ijcrcps.comresearchgate.net
Mechanism of Inhibition: Potentiodynamic polarization studies have revealed that these compounds can act as mixed-type or cathodic-type inhibitors, blocking the active sites on the metal surface. benthamopenarchives.comijcrcps.comresearchgate.net
Influence of Molecular Structure: The inhibition efficiency is influenced by the molecular structure of the piperazine derivative, with the presence of certain functional groups enhancing their performance. benthamopenarchives.com
Computational Studies: Density Functional Theory (DFT) and molecular dynamics simulations are being used to understand the adsorption behavior of piperazine derivatives on metal surfaces at a molecular level, correlating theoretical findings with experimental results. scilit.com
The table below presents data on the inhibition efficiency of various piperazine derivatives on mild steel corrosion:
| Inhibitor | Concentration | Inhibition Efficiency (%) | Reference |
| Piperazine Dicarbonate (PDC) | 1000 ppm | 80.8 | benthamopenarchives.com |
| Tert-butyl-4-(2-(ethoxycarbonyl)benzofuran-5-yl)-piperazine-1-carboxylate | 25 mM in 1 M HCl | 93.59 (at 313 K) | ijcrcps.com |
| Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate | 25 mM in 1 M HCl | ~90-94 | ijcrcps.com |
| 3tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate | 25 mM in 1 M HCl | ~90-94 | ijcrcps.com |
| Bis(1-benzylpiperazine)thiuram disulfide (P2) | 10⁻³ M in 3.9 M HCl | >92 | researchgate.net |
Advanced Chemical Tools and Probes in Mechanistic Studies
To understand how piperazine derivatives function at a molecular level, scientists are developing sophisticated chemical tools and probes. These instruments are crucial for elucidating the mechanisms of action of these compounds. researchgate.net
Recently, piperazine-fused six-membered cyclic disulfides have emerged as highly effective bioreduction probes. These probes are activated significantly faster than previous monoamine-based versions, allowing researchers to distinguish between the rates of reduction and subsequent cyclization during their activation. acs.org The stereochemistry of these probes has a profound impact on their reactivity. For instance, the cis-fused disulfide, C-DiThia, is selectively activated by potent vicinal dithiol reductants like thioredoxins. acs.org In contrast, the trans-disulfide, T-DiThia, can be activated by more common monothiols such as glutathione. acs.org This differential reactivity, attributed to the distinct boat and chair conformations of the piperazine ring, enables more precise investigations into cellular redox biology. acs.org
Furthermore, computational studies, including molecular docking and dynamics simulations, are becoming indispensable tools. nih.govacs.org These methods allow for the detailed analysis of how piperazine-based ligands interact with their biological targets, such as G protein-coupled receptors and enzymes. nih.govnih.gov By simulating the binding modes and identifying key amino acid interactions, researchers can gain insights that guide the design of more potent and selective compounds. nih.govacs.org For example, docking studies have been used to understand the binding of piperazine derivatives to sigma receptors, which are implicated in various neurological disorders. nih.gov
Radioligand binding assays also remain a fundamental tool for characterizing the affinity of piperazine compounds for specific receptors. nih.gov These experiments, often using tritiated ligands like ³H-pentazocine and [³H]DTG, provide quantitative data on binding constants (Kd and Ki values), which are essential for structure-activity relationship (SAR) studies. nih.govnih.gov
Future Directions in Synthetic Organic Chemistry for Piperazine Systems
The synthesis of piperazine derivatives is constantly evolving, with a strong emphasis on developing more efficient, sustainable, and automated processes.
Sustainable Synthesis and Green Chemistry Approaches
Green chemistry principles are increasingly being integrated into the synthesis of piperazine analogs to minimize environmental impact. researchgate.net This includes the use of greener solvents, microwave-assisted techniques, photoredox catalysis, and catalyst-free reactions. researchgate.net For instance, using piperazine itself as a solvent has been shown to be an eco-friendly and cost-effective method for producing certain arylpiperazines. organic-chemistry.org
Photoredox catalysis, in particular, offers a sustainable pathway for C-H functionalization of piperazines. mdpi.com The use of organic photocatalysts, such as carbazolyl dicyanobenzene (4CzIPN), provides a greener alternative to transition-metal catalysts, which can be toxic and expensive. organic-chemistry.orgmdpi.com These light-promoted reactions can often be performed under mild conditions and avoid the use of hazardous reagents. organic-chemistry.orgmdpi.com
Another green approach involves the one-pot synthesis of monosubstituted piperazines from a protonated piperazine. This method eliminates the need for protecting groups, thereby reducing the number of synthetic steps and minimizing waste. nih.gov The use of heterogeneous catalysts, which can be easily separated and reused, further enhances the sustainability of these processes. nih.gov
Flow Chemistry and Automated Synthesis of Piperazine Derivatives
Flow chemistry and automated synthesis are poised to revolutionize the production of piperazine derivatives, offering improved efficiency, safety, and scalability. cphi-online.com Continuous-flow reactors provide excellent control over reaction parameters, leading to higher yields and purities. mdpi.com
The transition from batch to continuous-flow conditions has been successfully demonstrated for the photoredox-mediated synthesis of C-H functionalized piperazines. mdpi.com Flow setups can overcome challenges such as the presence of precipitates by allowing for the use of soluble reagents. mdpi.com Microwave-assisted flow reactors are also being developed, combining the benefits of rapid microwave heating with the advantages of continuous processing to significantly shorten reaction times. nih.gov
Automated synthesis platforms, often coupled with computational tools, are enabling the rapid generation of libraries of piperazine derivatives for high-throughput screening. researchgate.netacs.org For example, a scalable, chromatography-free, two-step synthesis of galloyl amidoamine ionizable lipids featuring a piperazine headgroup has been developed, allowing for the production of a diverse library of lipids in high yield. acs.org This combinatorial approach accelerates the discovery of new functional materials and therapeutic agents. acs.org
Q & A
Basic Research Questions
Q. What are the standard analytical methods for characterizing Piperazin-1-amine dihydrochloride purity and structural integrity?
- Methodology :
- Chromatographic Purity Testing : Use thin-layer chromatography (TLC) with triethylamine and pyridine dihydrochloride as reference standards. Ensure a mobile phase of water, acetonitrile, and sulfuric acid buffer for optimal separation .
- HPLC Analysis : Employ reversed-phase HPLC with UV detection at 200 nm. The Primesep 100 mixed-mode column is effective for resolving amine-containing derivatives under isocratic conditions .
- Spectroscopic Techniques : Confirm structure via -NMR and -NMR, focusing on characteristic peaks for the piperazine ring and hydrochloride counterions.
Q. How is this compound synthesized, and what are critical reaction parameters?
- Synthesis Protocol :
- React 4-chloronitrobenzene with N-methylpiperazine in the presence of potassium carbonate (base) and N,N-dimethylformamide (solvent).
- Reduce the nitro group to an amine using catalytic hydrogenation or sodium borohydride.
- Precipitate the dihydrochloride salt by treating the free base with concentrated HCl .
- Critical Parameters :
- Maintain anhydrous conditions to avoid side reactions.
- Monitor pH during salt formation (target pH ~2–3 for optimal crystallization).
Q. What stability considerations are essential for storing this compound?
- Storage Guidelines :
- Store in airtight containers at 2–8°C in a dry, ventilated environment.
- Avoid prolonged exposure to light or humidity, which may induce decomposition or hygroscopic clumping .
- Stability Tests :
- Perform accelerated stability studies (e.g., 40°C/75% RH for 6 months) and monitor degradation via HPLC.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported purity data for this compound?
- Root-Cause Analysis :
- Compare analytical methods: Discrepancies may arise from differences in mobile phase composition (e.g., acetonitrile vs. methanol) or detector sensitivity .
- Validate methods using certified reference standards (CRS) from pharmacopeial sources .
- Mitigation Strategies :
- Standardize protocols across labs (e.g., USP/Ph. Eur. guidelines for chromatographic purity).
Q. What experimental designs are optimal for studying this compound's interactions with biological targets?
- Framework :
- Use the PICO framework: Define the P opulation (e.g., cell lines/receptors), I ntervention (compound concentration), C omparator (negative controls), and O utcome (binding affinity, IC) .
- Biochemical Assays :
- Conduct radioligand binding assays for receptor affinity (e.g., dopamine or serotonin receptors).
- Assess enzyme inhibition kinetics under varying pH and temperature conditions .
Q. How do environmental factors influence the compound's stability and reactivity in complex matrices?
- Key Factors :
- pH : Protonation of the piperazine ring affects solubility and reactivity. Below pH 4, the dihydrochloride form dominates, while deprotonation occurs at neutral pH .
- Temperature : Thermal gravimetric analysis (TGA) reveals decomposition onset at ~150°C .
- Experimental Design :
- Use DOE (Design of Experiments) to model interactions between pH, temperature, and ionic strength.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
